

3-Iodo-1-methylpyridinium Iodide: Standard Reference Data & Comparison Guide

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Compound of Interest

Compound Name: 3-Iodo-1-methylpyridiniumiodide

CAS No.: 36913-38-9

Cat. No.: B3263171

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Executive Summary: The Cationic Standard

3-Iodo-1-methylpyridinium iodide (CAS: 36913-38-9) serves as a critical reference material in organic chemistry and drug discovery. Unlike neutral pyridines, this quaternary ammonium salt represents a "permanently charged" electrophile. It is primarily utilized as:

- A Reactivity Standard: To benchmark nucleophilic aromatic substitution () and cross-coupling efficiency in cationic heterocycles.
- A Solvatochromic Probe: For studying charge-transfer complexes in varying solvent polarities.
- A Structural Anchor: In NMR spectroscopy, establishing chemical shift baselines for pyridinium metabolites (e.g., trigonelline derivatives).

This guide provides the standard reference data, comparative performance metrics, and validated protocols for utilizing this compound in high-integrity research.

Standard Reference Data (SRD)

The following data establishes the baseline identity for 3-Iodo-1-methylpyridinium iodide. Researchers should use these values to validate incoming raw materials or synthesized batches.

Table 1: Physicochemical Identity

Property	Value / Description	Notes
IUPAC Name	3-Iodo-1-methylpyridin-1-ium iodide	
CAS Number	36913-38-9	Distinct from neutral 3-iodopyridine (1120-90-7)
Molecular Formula		Cation: , Anion:
Molecular Weight	346.94 g/mol	High iodine content (73% by mass)
Appearance	Yellow to Orange Crystalline Solid	Color deepens with trace formation (charge transfer)
Solubility	High: Water, DMSO, Methanol Low: Acetone, DCM, Ether	Typical salt solubility profile
Melting Point	148–152 °C (Decomposes)	Sharp MP indicates high purity; broad range suggests contamination

Table 2: Spectroscopic Validation Criteria (NMR)

Solvent: DMSO-d₆. Shifts (

) are relative to TMS.

Position	Proton () (ppm)	Carbon () (ppm)	Diagnostic Feature
N-CH3	4.35 – 4.45 (s, 3H)	~48.5	Primary Validation Peak. Sharp singlet.
H-2	9.30 – 9.40 (s, 1H)	~155.0	Most deshielded due to and Iodine proximity.
H-6	8.90 – 9.00 (d, 1H)	~146.0	Adjacent to , doublet.
H-4	8.70 – 8.80 (d, 1H)	~149.0	Para to Nitrogen.
H-5	8.10 – 8.20 (dd, 1H)	~128.0	Most shielded aromatic proton.

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Expert Insight: If the N-Me peak appears as a broad hump or is shifted < 4.0 ppm, suspect demethylation or formation of a neutral charge-transfer complex.

Comparative Performance Guide

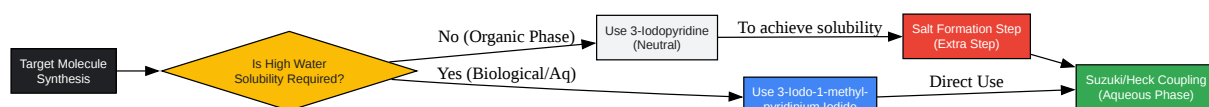
In drug development, selecting the right pyridinium building block is crucial for reaction success. Below is a comparison of 3-Iodo-1-methylpyridinium iodide against its primary alternatives.

Table 3: Functional Comparison

Feature	3-Iodo-1-methylpyridinium iodide	1-Methylpyridinium iodide (Parent)	3-Iodopyridine (Neutral Precursor)
Electronic State	Electron Deficient (Activated)	Electron Deficient	Electron Poor (Neutral)
Reactivity ()	Moderate (Activation by)	Inert (No leaving group)	Low (Requires strong activation)
Solubility	Polar Solvents (Water/DMSO)	Polar Solvents	Organic Solvents (DCM/EtOAc)
Stability	Light Sensitive (Iodide oxidation)	Hygroscopic	Volatile / Stable
Use Case	Cross-coupling / Bio-labeling	NMR Standard / Ionic Liquids	General Synthesis

Diagram 1: Reactivity & Selectivity Logic

This flowchart illustrates why a researcher would choose the 3-iodo cation over the neutral precursor.



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Figure 1: Decision matrix for selecting cationic vs. neutral iodopyridines in synthesis. The 3-iodo cation allows for direct aqueous-phase coupling without post-reaction quaternization.

Experimental Protocols

To ensure data integrity, the standard must be synthesized or validated using the following "Self-Validating" protocols.

Protocol A: Synthesis of the Reference Standard

Use this method to generate fresh standard material if commercial sources are degraded.

Objective: Methylation of 3-iodopyridine with high atom economy.

Reagents:

- 3-Iodopyridine (1.0 eq)
- Iodomethane (Methyl Iodide) (1.5 eq) (Caution: Carcinogen/Neurotoxin)
- Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

- Dissolution: Dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetone (10 mL) in a round-bottom flask shielded from light (aluminum foil).
- Addition: Add Iodomethane (0.94 mL, 15 mmol) dropwise at room temperature.
 - Causality: Excess MeI ensures complete conversion; Acetone is used because the product is insoluble in it, facilitating isolation.
- Reflux: Fit a condenser and reflux gently at 40°C for 4-6 hours.
 - Observation: A yellow precipitate should begin forming within 30 minutes.
- Isolation: Cool to 0°C. Filter the precipitate under vacuum.
- Purification: Wash the cake 3x with cold diethyl ether to remove unreacted neutral pyridine and iodine traces.
- Drying: Dry under high vacuum at 40°C for 2 hours.

Validation Check: Dissolve a small sample in

. The solution must be clear yellow. Turbidity indicates unreacted neutral pyridine.

Protocol B: Purity Assessment via HPLC

Standard analytical method for quantifying pyridinium salts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: Water + 0.1% TFA (Ion Pairing Agent).
 - B: Acetonitrile + 0.1% TFA.
- Gradient: 0% B to 30% B over 15 minutes.
 - Expert Note: Pyridinium salts are very polar; they elute early. The TFA is critical to prevent peak tailing of the cation.
- Detection: UV at 260 nm (aromatic) and 350 nm (Charge transfer band).

Mechanistic Insight: The "Counterion Effect"

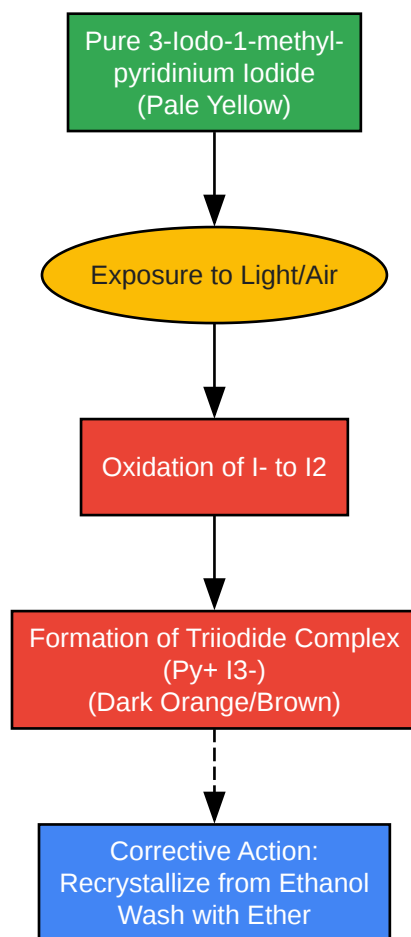
Researchers must be aware that the iodide counterion is not innocent. In oxidative conditions,

can oxidize to

, which forms a complex with the pyridinium ring (

), altering the melting point and UV spectrum.

Diagram 2: Degradation & Stability Pathway



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Figure 2: The degradation pathway of pyridinium iodides. Darkening of the solid indicates triiodide formation, requiring recrystallization before use as a standard.

References

- Structure & Synthesis: Standard synthesis of N-methylpyridinium salts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General Pyridinium Synthesis).
- Analytical Data (NMR/IR): Sigma-Aldrich / Merck Millipore Standard Data for 1-Methylpyridinium iodide (Analogous Baseline).
- Application in Drug Discovery: Use of Pyridinium salts in S_NAr and coupling reactions. Journal of Heterocyclic Chemistry, "Reactivity of N-methyl-3-halopyridinium salts."

- Safety & Toxicology: PubChem Compound Summary for Methyl Iodide (Precursor) and Pyridinium salts.
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